molecular formula C22H31N3O2 B4419200 N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B4419200
M. Wt: 369.5 g/mol
InChI Key: ABOXUWGVZDOQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide, also known as A-366, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant interest in scientific research due to its potential pharmacological properties.

Mechanism of Action

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide acts as an inhibitor of histone lysine demethylases, specifically the KDM5 family. It binds to the active site of the enzyme, preventing it from removing methyl groups from histone proteins. This leads to an increase in histone methylation, which can alter gene expression patterns and affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to increase histone methylation levels, leading to altered gene expression patterns. This can affect cellular processes such as proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide is a potent and selective inhibitor of histone lysine demethylases, making it a valuable tool for studying epigenetic regulation. However, its high potency can also lead to off-target effects and toxicity. This compound is also a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.

Future Directions

Future research on N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide could focus on its potential as a therapeutic agent in various diseases. It could also be used to study the role of histone lysine demethylases in epigenetic regulation and cellular processes. Further studies could also investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

N-1-adamantyl-4-(2-methoxyphenyl)piperazine-1-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the activity of histone lysine demethylases, which are enzymes involved in epigenetic regulation. This makes this compound a potential candidate for epigenetic therapy.

properties

IUPAC Name

N-(1-adamantyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-27-20-5-3-2-4-19(20)24-6-8-25(9-7-24)21(26)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXUWGVZDOQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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